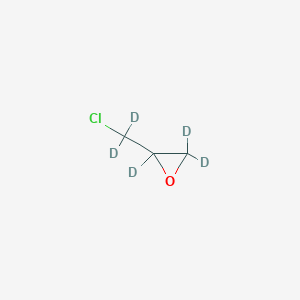

Epichlorohydrin-d5

Descripción general

Descripción

Epichlorohydrin-d5, also known as 3-(Chloromethyl-d2)oxirane-2,2,3-d3, is a deuterated form of epichlorohydrin. It is an organochlorine compound and an epoxide, characterized by the presence of deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Epichlorohydrin-d5 can be synthesized through the epoxidation of allyl chloride with deuterium-labeled hydrogen peroxide in an organic solvent, in the presence of a heterogeneous catalyst . This method ensures the incorporation of deuterium atoms into the compound.

Industrial Production Methods: Industrial production of this compound follows similar principles to those used for non-deuterated epichlorohydrin. The process involves the chlorination of propylene to form allyl chloride, followed by epoxidation using deuterium-labeled reagents . This method is scalable and allows for the production of large quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Epichlorohydrin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glycidol derivatives.

Reduction: Reduction reactions can convert this compound to glycerol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, forming a variety of products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Glycidol derivatives.

Reduction: Glycerol derivatives.

Substitution: Various substituted epoxides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Isotope Tracing Studies

Primary Application

The most significant application of epichlorohydrin-d5 is in isotope tracing studies. Its deuterated nature allows researchers to track metabolic pathways and reaction mechanisms with high precision using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry .

Case Study Example

In a study aimed at determining the presence of epichlorohydrin in drinking water, researchers employed isotope dilution gas chromatography-mass spectrometry (GC-MS) techniques utilizing this compound as a standard. This method enhances the accuracy of detection and quantification in environmental samples .

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique isotopic labeling aids in understanding complex chemical reactions and pathways.

Synthesis of Epoxy Resins

Epichlorohydrin is a precursor for producing epoxy resins, which are widely used in coatings, adhesives, and composite materials. The incorporation of deuterated epichlorohydrin can help elucidate reaction mechanisms and improve the understanding of polymerization processes .

Table: Comparison of Applications

| Application | Description | Benefits |

|---|---|---|

| Isotope Tracing | Used as a tracer in metabolic studies and environmental analysis | Enhanced accuracy in detection |

| Chemical Synthesis | Precursor for epoxy resins and other organic compounds | Insights into reaction mechanisms |

| Analytical Chemistry | Utilized in NMR and mass spectrometry for studying reaction pathways | Improved analytical precision |

Pharmaceutical Applications

In pharmaceutical research, this compound is employed to study drug metabolism and pharmacokinetics. The deuterated compound allows for more detailed tracking of drug interactions within biological systems.

Example Research Findings

Research has shown that using this compound can significantly improve the understanding of drug metabolism pathways, providing insights into how drugs are processed by the body. This can lead to better drug design and optimization strategies .

Environmental Studies

The application of this compound extends to environmental science, where it is used to trace pollutants and study their degradation pathways. Its isotopic labeling helps researchers understand the fate of contaminants in various ecosystems.

Case Study Example

A study investigating the degradation rates of pollutants in aquatic environments utilized this compound to track chemical transformations over time. The results provided valuable data on how specific contaminants behave under different environmental conditions .

Mecanismo De Acción

Epichlorohydrin-d5 exerts its effects through its highly reactive epoxide group. This group can undergo nucleophilic attack, leading to the formation of various adducts. The compound is metabolized in the body to form glycidol and glycerol derivatives, which can further participate in biochemical pathways . The deuterium atoms in this compound provide a unique advantage in tracing these metabolic pathways.

Comparación Con Compuestos Similares

Epichlorohydrin: The non-deuterated form, used widely in industrial applications.

Glycidol: A related epoxide with similar reactivity.

Glycidyl chloride: Another epoxide with a chlorine substituent.

Uniqueness: Epichlorohydrin-d5 is unique due to its isotopic labeling with deuterium. This labeling allows for detailed studies in various scientific fields, providing insights that are not possible with non-deuterated compounds .

Actividad Biológica

Epichlorohydrin-d5 (C3H5ClO), a deuterated form of epichlorohydrin, is a compound that has garnered attention due to its unique properties and potential applications in various fields, including polymer chemistry and biological research. This article explores the biological activity of this compound, focusing on its carcinogenic potential, mutagenicity, and interactions with biological systems.

This compound is characterized by the substitution of hydrogen atoms with deuterium, which alters its physical and chemical properties compared to its non-deuterated counterpart. This modification can influence its reactivity and interactions within biological systems, making it a valuable tool in research.

Carcinogenicity

Evidence from Animal Studies

Research indicates that epichlorohydrin is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies. In various experiments, epichlorohydrin has been shown to induce tumors in rodents through different exposure routes:

- Rats: Exposure via stomach tube resulted in benign and malignant tumors in the forestomach.

- Mice: Subcutaneous injections led to sarcomas at the injection site, while inhalation exposure caused nasal tumors.

Table 1 summarizes the findings from key studies on the carcinogenic effects of epichlorohydrin:

| Study Type | Species | Exposure Route | Tumor Type |

|---|---|---|---|

| Ingestion | Male Rats | Stomach tube | Forestomach carcinoma/papilloma |

| Inhalation | Female Mice | Inhalation | Nasal cavity carcinoma/papilloma |

| Subcutaneous | Female Mice | Injection | Sarcoma at injection site |

Human Epidemiological Studies

Epidemiological studies provide limited evidence regarding the carcinogenicity of epichlorohydrin in humans. While some studies suggest a correlation between exposure and respiratory cancers among factory workers, others lack sufficient statistical power to draw definitive conclusions. The International Agency for Research on Cancer (IARC) has classified epichlorohydrin as possibly carcinogenic to humans (Group 2B), primarily based on animal data and limited human evidence .

Mutagenicity

Epichlorohydrin has been shown to exhibit mutagenic properties. A study involving workers exposed to epichlorohydrin indicated a significant increase in chromosomal aberrations in peripheral blood lymphocytes after prolonged exposure. The results demonstrated a statistically significant relationship between exposure duration and the frequency of chromosomal damage:

- Chromosomal Aberrations: Increased chromosomal aberrations were noted at p < 0.0001 after two years of exposure .

Toxicological Effects

The toxicological profile of this compound includes various adverse effects observed in both animal models and human studies:

- Respiratory Effects: Acute exposure can lead to irritation of the eyes, nose, and throat, with higher concentrations causing pulmonary edema.

- Dermal Effects: Skin contact may result in dermatitis, characterized by redness, swelling, and blisters.

- Reproductive Effects: There is evidence suggesting potential reproductive toxicity, including sterility in animal models .

Table 2 outlines the reported toxic effects associated with different exposure routes:

| Route of Exposure | Reported Effects |

|---|---|

| Dermal | Redness, swelling, blisters |

| Inhalation | Eye irritation, cough, chest congestion |

| Ingestion | Gastrointestinal distress |

Case Studies

Several case studies have highlighted the biological activity of this compound in specific applications:

- Polymer Chemistry : this compound is utilized as a precursor for synthesizing bio-based epoxy resins. Its unique isotopic labeling allows researchers to trace reaction pathways and understand curing mechanisms more effectively.

- Biological Research : The compound serves as a model for studying the mechanisms of carcinogenesis and mutagenesis due to its reactive nature with nucleophiles in biological systems.

Propiedades

IUPAC Name |

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584038 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69533-54-6 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epichlorohydrin-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Epichlorohydrin-d5 in synthesizing deuterated propranolol analogs?

A1: this compound, a deuterated form of epichlorohydrin, serves as a crucial starting material for incorporating deuterium atoms into the propanolamine side chain of propranolol and its derivatives []. This isotopic labeling is essential for various research applications, including:

Q2: Can you describe the reaction of this compound with 1-naphthol in the synthesis of deuterated propranolol?

A2: In this synthesis [], this compound reacts with 1-naphthol in the presence of a catalytic amount of pyridine. This reaction yields a mixture of two products:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.